molecular formula C21H32N4O2S B3797653 1-ethyl-4-[3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-piperidinyl)propanoyl]piperazine

1-ethyl-4-[3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-piperidinyl)propanoyl]piperazine

Cat. No.: B3797653
M. Wt: 404.6 g/mol
InChI Key: HTFBTHNVYVYJDA-UHFFFAOYSA-N
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Description

Compounds of this nature typically belong to the class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of piperazine derivatives often involves the reaction of a diketone with hydrazine to form a pyrazole ring, which is then hydrogenated to form the piperazine .


Molecular Structure Analysis

The molecular structure of such compounds can be quite complex due to the presence of multiple functional groups and heteroatoms. The presence of nitrogen in the piperazine ring and the pyridine ring can significantly influence the chemical properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. Piperazines, for instance, are known to undergo reactions such as alkylation, acylation, and substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of such compounds would depend on their intended use. For instance, some piperazine derivatives are used as antipsychotic drugs, where they work by blocking dopamine receptors in the brain .

Future Directions

The future directions for the study and use of such compounds could be quite diverse, depending on their potential applications. For instance, new piperazine derivatives could be synthesized and tested for various biological activities, such as antimicrobial, antiviral, or anticancer activity .

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2S/c1-3-23-13-15-24(16-14-23)19(26)7-6-17-8-11-25(12-9-17)21(27)18-5-4-10-22-20(18)28-2/h4-5,10,17H,3,6-9,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFBTHNVYVYJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-4-[3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-piperidinyl)propanoyl]piperazine

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